The prototypical tricyclic antidepressant. It has been used in major depression, dysthymia, bipolar depression, attention-deficit disorders, agoraphobia, and panic disorders. It has less sedative effect than some other members of this therapeutic group.
See also: Imipramine (has active moiety).
Imipramine pamoate
CAS No.: 10075-24-8
Cat. No.: VC21338309
Molecular Formula: C61H64N4O6
Molecular Weight: 949.2 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 10075-24-8 |
---|---|
Molecular Formula | C61H64N4O6 |
Molecular Weight | 949.2 g/mol |
IUPAC Name | 4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid;3-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)-N,N-dimethylpropan-1-amine |
Standard InChI | InChI=1S/C23H16O6.2C19H24N2/c24-20-16(14-7-3-1-5-12(14)9-18(20)22(26)27)11-17-15-8-4-2-6-13(15)10-19(21(17)25)23(28)29;2*1-20(2)14-7-15-21-18-10-5-3-8-16(18)12-13-17-9-4-6-11-19(17)21/h1-10,24-25H,11H2,(H,26,27)(H,28,29);2*3-6,8-11H,7,12-15H2,1-2H3 |
Standard InChI Key | BPQZYOJIXDMZSX-UHFFFAOYSA-N |
SMILES | CN(C)CCCN1C2=CC=CC=C2CCC3=CC=CC=C31.CN(C)CCCN1C2=CC=CC=C2CCC3=CC=CC=C31.C1=CC=C2C(=C1)C=C(C(=C2CC3=C(C(=CC4=CC=CC=C43)C(=O)O)O)O)C(=O)O |
Canonical SMILES | CN(C)CCCN1C2=CC=CC=C2CCC3=CC=CC=C31.CN(C)CCCN1C2=CC=CC=C2CCC3=CC=CC=C31.C1=CC=C2C(=C1)C=C(C(=C2CC3=C(C(=CC4=CC=CC=C43)C(=O)O)O)O)C(=O)O |
Appearance | Solid |
Chemical Properties and Structure
Imipramine pamoate possesses distinct chemical properties that differentiate it from other formulations of imipramine. This salt form combines the base imipramine molecule with pamoic acid to create a compound with unique physicochemical characteristics.
Chemical Composition
Imipramine pamoate has a chemical formula of C42H40N2O6, combining the structure of imipramine (C19H24N2) with pamoic acid . The molecular weight averages 668.7768, with a monoisotopic weight of 668.288637022 . This salt formulation retains the tricyclic ring system characteristic of TCAs, with an alkyl amine substituent on the central ring, but the pamoate component alters its solubility and pharmacokinetic profile.
Identification Parameters
The following table outlines key identification parameters for imipramine pamoate:
Parameter | Value |
---|---|
Chemical Name | Imipramine pamoate |
Chemical Formula | C42H40N2O6 |
Average Molecular Weight | 668.7768 |
CAS Number | 10075-24-8 |
UNII | MC34P30298 |
Parent Compound | Imipramine |
Classification | Tricyclic antidepressant (TCA) |
Mechanism of Action
Imipramine pamoate's therapeutic effects derive from multiple pharmacological actions within the central nervous system, primarily involving neurotransmitter regulation.
Secondary Mechanisms
With chronic use, imipramine pamoate also down-regulates cerebral cortical β-adrenergic receptors and sensitizes post-synaptic serotonergic receptors, which further contributes to enhanced serotonergic transmission . Additionally, like other tricyclic antidepressants, imipramine blocks histamine H1 receptors, α1-adrenergic receptors, and muscarinic receptors, accounting for its sedative, hypotensive, and anticholinergic effects respectively .
Clinical Applications
Imipramine pamoate has established efficacy across several psychiatric and non-psychiatric conditions, making it a versatile therapeutic agent.
FDA-Approved Indications
The primary approved indication for imipramine pamoate is the treatment of depression. It is particularly effective for endogenous and involutional depression, as demonstrated in clinical trials . The formulation is designed for use in patients who require maintenance doses exceeding 75 mg daily, allowing for transition from imipramine hydrochloride tablets to the more convenient once-daily pamoate capsules .
Dosage and Administration
Imipramine pamoate offers flexible dosing options, though dosage must be carefully tailored to individual patient needs and clinical response.
Recommended Dosages
The following table summarizes recommended dosage regimens for imipramine pamoate:
Patient Category | Initial Dose | Maximum Dose | Administration |
---|---|---|---|
Outpatients | 75 mg/day | 200 mg/day | Once daily at bedtime or divided doses |
Inpatients | 100-150 mg/day | 300 mg/day | Once daily at bedtime or divided doses |
Adolescents/Elderly | 25-50 mg/day (as HCl) | 100 mg/day | Once daily at bedtime or divided doses |
For maintenance doses exceeding 75 mg, patients may be switched from imipramine hydrochloride tablets to imipramine pamoate capsules . This transition takes advantage of the pamoate salt's pharmacokinetic profile, which enables once-daily dosing.
Pharmacokinetics
The pharmacokinetic profile of imipramine pamoate influences its clinical application, particularly regarding dosing frequency and onset of therapeutic effect.
Onset of Action
A significant consideration in clinical practice is that the full antidepressant effects of imipramine pamoate typically require 2-4 weeks to manifest, with some individuals experiencing a longer onset period of up to 8 weeks . This delayed onset necessitates patient education regarding expectations for improvement and continued adherence despite initial lack of symptomatic relief.
Clinical Research and Efficacy
Clinical investigations have demonstrated the therapeutic equivalence of imipramine pamoate to other formulations of imipramine, while highlighting its potential advantages.
Clinical Response Rates
Global assessments from the same study indicated that both formulations demonstrated high response rates. After four weeks of treatment, physician assessments classified 88.9% of patients in both the imipramine pamoate and imipramine hydrochloride groups as showing "excellent" improvement . Patient self-assessments yielded similar results, with comparable rates of improvement between the two treatment groups.
Comparison with Other Forms of Imipramine
Imipramine pamoate possesses distinct advantages compared to other salt forms of imipramine, particularly regarding dosing convenience and patient adherence.
Pharmacokinetic Comparison
While both imipramine pamoate and imipramine hydrochloride contain the same active moiety, the pamoate salt formulation allows for once-daily dosing due to its pharmacokinetic profile . This represents a significant practical advantage in clinical settings, particularly for maintenance treatment of depression.
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume